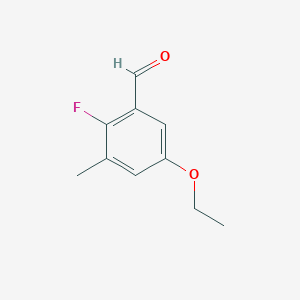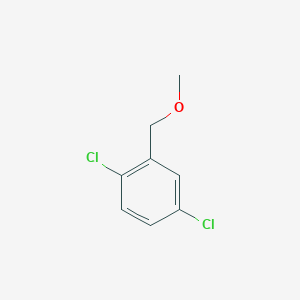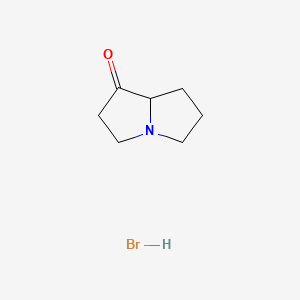
Hexahydro-1H-pyrrolizin-1-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1H-pyrrolizin-1-one hydrobromide typically involves the reaction of hexahydro-1H-pyrrolizin-1-one with hydrobromic acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the hydrobromide salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to achieve high yield and purity. The compound is often produced in reagent-grade purity for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-pyrrolizin-1-one hydrobromide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Hexahydro-1H-pyrrolizin-1-one hydrobromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Hexahydro-1H-pyrrolizin-1-one hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Hexahydro-1H-pyrrolizin-1-one hydrobromide can be compared with other similar compounds, such as:
Hexahydro-1H-pyrrolizin-1-one: The parent compound without the hydrobromide group.
Pyrrolizidine alkaloids: A class of compounds with similar structural features but different functional groups.
Other hydrobromide salts: Compounds with different core structures but similar hydrobromide functional groups.
The uniqueness of this compound lies in its specific molecular structure and the versatility of its applications in various fields of research and industry .
Properties
Molecular Formula |
C7H12BrNO |
|---|---|
Molecular Weight |
206.08 g/mol |
IUPAC Name |
2,3,5,6,7,8-hexahydropyrrolizin-1-one;hydrobromide |
InChI |
InChI=1S/C7H11NO.BrH/c9-7-3-5-8-4-1-2-6(7)8;/h6H,1-5H2;1H |
InChI Key |
ZKSWRYJGDPEUNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)CCN2C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






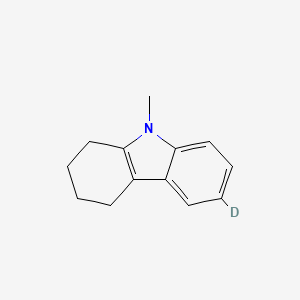
![4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile](/img/structure/B14028803.png)
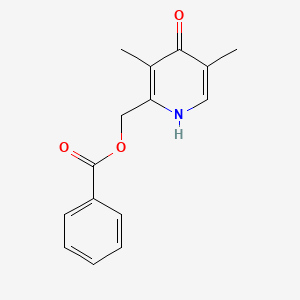
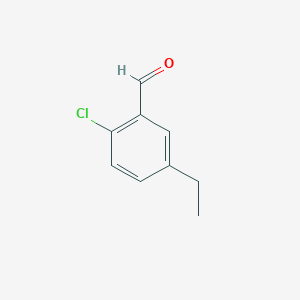
![N'-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14028829.png)
